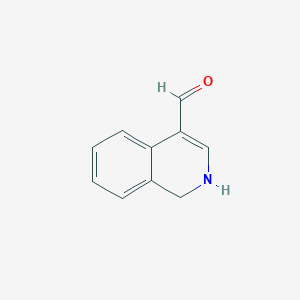

1,2-Dihydroisoquinoline-4-carbaldehyde

Description

Historical Context and Evolution of Isoquinoline (B145761) Alkaloid Chemistry

The story of isoquinoline alkaloids began in 1885 with the first isolation of isoquinoline from coal tar. wikipedia.org This discovery paved the way for the identification and study of a vast family of naturally occurring compounds, now estimated to include around 2500 members. wikipedia.org These alkaloids are predominantly found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. wikipedia.org

The early 20th century saw the isolation of morphine, a potent analgesic, from the opium poppy (Papaver somniferum), which firmly established the medicinal importance of isoquinoline alkaloids. rsc.orgnih.gov This spurred extensive research into the isolation, structure elucidation, and synthesis of numerous other isoquinoline alkaloids, including codeine, papaverine, and berberine. wikipedia.orgrsc.org The development of synthetic strategies has been a major focus, evolving from classical methods to more advanced and enantioselective approaches. clockss.orgacs.org The chemical synthesis of these complex molecules has been crucial for verifying their structures and providing access to larger quantities for biological evaluation. acs.org

| Key Milestones in Isoquinoline Alkaloid Chemistry | |

| Year | Milestone |

| 1885 | Isolation of isoquinoline from coal tar. wikipedia.org |

| Early 19th Century | Isolation of morphine from the opium poppy. rsc.orgnih.gov |

| 1914 | Development of a more rapid route for isoquinoline extraction. wikipedia.org |

| 1970s | Pioneering work on the enantioselective synthesis of isoquinoline alkaloids. clockss.org |

| 2019-2023 | Isolation of numerous new simple isoquinoline alkaloids from various natural sources. rsc.org |

Significance of the 1,2-Dihydroisoquinoline (B1215523) Scaffold in Heterocyclic Chemistry

The 1,2-dihydroisoquinoline core is a partially saturated derivative of the aromatic isoquinoline ring system. This structural feature imparts a unique reactivity profile, making it a versatile building block in heterocyclic chemistry. nih.govnih.gov Unlike their fully aromatic counterparts, 1,2-dihydroisoquinolines possess a nucleophilic enamine-like character, rendering them susceptible to a variety of chemical transformations.

This scaffold is a key structural motif in numerous biologically active compounds and serves as a valuable precursor for the synthesis of more complex isoquinoline alkaloids. nih.govresearchgate.net The ability to introduce substituents at various positions of the 1,2-dihydroisoquinoline ring allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of medicinal chemistry. rsc.org Furthermore, the development of novel synthetic methods to access functionalized 1,2-dihydroisoquinolines continues to be an active area of research, highlighting the enduring importance of this heterocyclic system. nih.govresearchgate.net

Research Scope and Strategic Importance of 1,2-Dihydroisoquinoline-4-carbaldehyde Derivatives

Among the various derivatives of the 1,2-dihydroisoquinoline scaffold, this compound stands out due to the strategic placement of the aldehyde functional group. This group provides a reactive handle for a wide array of chemical manipulations, positioning this compound as a key intermediate in organic synthesis.

The aldehyde functionality at the C-4 position of the 1,2-dihydroisoquinoline ring makes this compound a "privileged" synthetic intermediate. rsc.orgnih.gov This term refers to molecular frameworks that can be readily modified to generate a library of diverse compounds with a high probability of exhibiting biological activity.

The aldehyde group can participate in a multitude of reactions, including:

Oxidation to the corresponding carboxylic acid.

Reduction to the alcohol.

Reductive amination to form various amine derivatives.

Wittig-type reactions to introduce carbon-carbon double bonds.

Aldol and related condensation reactions to build more complex carbon skeletons.

This reactivity allows for the facile introduction of a wide range of substituents and functional groups, enabling the synthesis of a vast number of derivatives from a single, readily accessible starting material.

The ability to easily derivatize this compound significantly contributes to the expansion of structurally diverse chemical space. numberanalytics.com By leveraging the reactivity of the aldehyde group, chemists can systematically modify the structure of the molecule and explore the impact of these changes on its properties. This is particularly important in drug discovery, where the exploration of a broad range of chemical structures is essential for identifying new lead compounds.

The synthesis of libraries of compounds based on the this compound scaffold allows for high-throughput screening and the rapid identification of molecules with desired biological activities. The structural diversity that can be achieved from this single intermediate is a testament to its strategic importance in modern organic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1,2-dihydroisoquinoline-4-carbaldehyde |

InChI |

InChI=1S/C10H9NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-4,6-7,11H,5H2 |

InChI Key |

IDFZBYUJEPDVJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=CN1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Dihydroisoquinoline 4 Carbaldehyde and Its Core Scaffold

Direct Formylation and Aldehyde Group Introduction Strategies at the 4-Position

Direct installation of a carbaldehyde group at the C4 position of a pre-formed 1,2-dihydroisoquinoline (B1215523) ring is not a widely documented transformation in chemical literature. Standard formylation techniques, such as the Vilsmeier-Haack reaction, are typically employed for electron-rich aromatic systems and their applicability to the enamine-like double bond of a 1,2-dihydroisoquinoline is not established. nih.govbeilstein-archives.org Research has described the ortho-formylation of N-(2,2-diethoxyethyl)benzylamines followed by acid-catalyzed cyclization to yield 1,2-dihydroisoquinoline-3-carbaldehydes, highlighting that functionalization at the C3 position is a more common route. tandfonline.com

A plausible, though not explicitly demonstrated, strategy to achieve the 4-carbaldehyde derivative would involve a multi-step sequence. This could begin with the synthesis of the 1,2-dihydroisoquinoline scaffold, followed by the introduction of a suitable functional group at the C4 position that can later be converted to an aldehyde. For instance, a halogen or a protected hydroxymethyl group could be installed, which could then be transformed into the desired carbaldehyde via established methods like oxidation or hydrolysis followed by oxidation.

Cyclization Reactions for the 1,2-Dihydroisoquinoline Framework

The construction of the core 1,2-dihydroisoquinoline ring system is the most common approach to synthesizing its derivatives. These methods often rely on building the heterocyclic ring from acyclic precursors through cyclization reactions.

Classical methods for isoquinoline (B145761) synthesis, such as the Pomeranz-Fritsch reaction, traditionally use strong acids and high temperatures, which can lead to undesired side products or full aromatization. rsc.orgnih.gov A significant advancement is the development of a modified Pomeranz-Fritsch protocol that allows for the synthesis of 1,2-dihydroisoquinolines (DHIQs) under mild conditions. acs.orgresearchgate.netacs.org This method prevents the innate reactivity of DHIQs from leading to decomposition or further reaction. acs.orgresearchgate.net

This modified procedure utilizes a combination of trimethylsilyltriflate (TMSOTf) and a sterically hindered amine base, such as 2,6-lutidine, to activate benzylamino acetals for cyclization. rsc.orgacs.org These milder conditions are more chemoselective and tolerate a broader range of functional groups, including those sensitive to acid. rsc.org The reaction proceeds via an electrophilic aromatic substitution mechanism, with electron-donating groups on the benzylamine (B48309) precursor favoring the cyclization and leading to good product yields. rsc.orgacs.org The synthetic utility of the resulting DHIQs is notable, as they can be subsequently reduced to form tetrahydroisoquinolines like (±)-salsolidine or oxidized to yield fully aromatized isoquinolines like nigellimine. acs.org

Transition-metal catalysis offers powerful and efficient pathways for constructing the 1,2-dihydroisoquinoline scaffold through the formation of multiple bonds in a single operation.

A recently developed and highly efficient method for synthesizing substituted 1,2-dihydroisoquinolines involves a palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides that contain a bromoaryl group. nih.govresearchgate.netnih.gov This reaction proceeds through an intramolecular cyclization followed by a transmetallation with an arylboronic acid, allowing for the concise synthesis of a variety of highly substituted 1,2-dihydroisoquinolines. nih.govmerckmillipore.com

The process is initiated by the oxidative addition of the aryl bromide portion of the allenamide to the palladium(0) catalyst. merckmillipore.com This is followed by an intramolecular insertion of the allene, which generates a π-allylpalladium intermediate. merckmillipore.com Subsequent transmetallation with an arylboronic acid leads to the final coupled product and regeneration of the palladium(0) catalyst. nih.gov The optimal conditions for this transformation typically involve using Pd(OAc)₂ as the catalyst, P(o-tolyl)₃ as the ligand, and NaOH as the base in a dioxane/water solvent system at 80 °C. nih.govresearchgate.net

| Entry | Arylboronic Acid (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 4aa | 88 |

| 2 | 4-Methylphenyl | 4ab | 82 |

| 3 | 4-Methoxyphenyl | 4ac | 90 |

| 4 | 4-Fluorophenyl | 4ad | 82 |

| 5 | 4-(tert-Butyl)phenyl | 4ae | 92 |

| 6 | 3-Methylphenyl | 4af | 86 |

| 7 | 2-Methylphenyl | 4ag | 89 |

| 8 | 4-Acetylphenyl | 4ah | 85 |

Copper catalysis provides an effective platform for domino reactions that construct the 1,2-dihydroisoquinoline core. One such strategy involves a cascade process starting from o-ethynylbenzacetals and sulfonyl azides. nih.govresearchgate.net This reaction is initiated by a copper-catalyzed alkyne-azide cycloaddition (CuAAC), which, after rearrangement, leads to a ketenimine intermediate. acs.orgresearchgate.net This intermediate then undergoes a 1,5-hydride or 1,5-alkoxy shift followed by a 6π-electrocyclic ring closure to furnish the 1,2-dihydroisoquinoline product. researchgate.net The reaction proceeds smoothly under mild conditions and provides access to 1,1- or 1,3-dialkoxy substituted 1,2-dihydroisoquinolines. nih.gov

Another copper-catalyzed approach utilizes a three-component reaction between enynes, tosyl azide, and pyrrole (B145914). acs.org The reaction begins with a CuAAC reaction to form a 1,2,3-triazole, which then decomposes to a ketenimine. This highly reactive intermediate is subsequently trapped by pyrrole in a nucleophilic attack, and an ensuing intramolecular aza-Michael cyclization generates the final 1,3-disubstituted-1,2-dihydroisoquinoline product in moderate to good yields. acs.org

| Entry | Substituent (R¹) | Substituent (R²) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | CO₂Et | 2a | 73 |

| 2 | H | CO₂Me | 2b | 70 |

| 3 | H | PO(OEt)₂ | 2c | 68 |

| 4 | H | SO₂Ph | 2d | 65 |

| 5 | 6-Cl | CO₂Et | 2h | 69 |

| 6 | 5-Br | CO₂Et | 2i | 71 |

Silver catalysts are effective in promoting multicomponent reactions (MCRs) to assemble complex molecular architectures like 1,2-dihydroisoquinolines from simple precursors. A notable example is the three-component reaction of a 2-(1-alkynyl)benzaldehyde, an amine, and a ketone, co-catalyzed by silver triflate (AgOTf) and L-proline. nih.gov This method allows for the creation of a diverse library of 1,2-dihydroisoquinoline derivatives in a single step with multiple points of diversification. nih.gov

In a related silver-catalyzed tandem reaction, highly functionalized 1,2-dihydroisoquinoline derivatives are formed through a cycloisomerization/hydroarylation sequence. This process allows for the merging of the isoquinoline core with other nitrogen-containing heterocycles, such as indoles and pyrroles, providing rapid access to complex, biologically relevant scaffolds under mild conditions. The mechanism of these silver-catalyzed reactions is thought to involve the activation of the alkyne moiety by the silver salt, which facilitates the intramolecular cyclization.

Metal-Catalyzed Annulations and Cascade Cyclizations

Cobalt-Catalyzed 6-endo-dig Cyclization

A highly effective method for synthesizing 1,2-dihydroisoquinoline derivatives involves the cobalt-catalyzed 6-endo-dig cyclization of o-alkynylarylaldimines. rsc.orgnih.gov This approach utilizes the inexpensive and readily available cobalt chloride as a catalyst to facilitate the cyclization, which is followed by a Mannich condensation. rsc.org The reaction proceeds through an isoquinolinium intermediate, allowing for the addition of various pronucleophiles. rsc.orgnih.gov This strategy has proven effective for producing a range of substituted 1,2-dihydroisoquinolines in moderate to high yields. rsc.orgnih.gov

The versatility of this method is demonstrated by the successful use of different pronucleophiles, which allows for the introduction of various substituents onto the 1,2-dihydroisoquinoline core.

Table 1: Examples of Pronucleophiles Used in Cobalt-Catalyzed 6-endo-dig Cyclization

| Pronucleophile | Resulting Substituent | Reference |

| Nitromethane | Nitromethyl | rsc.org |

| Acetone | Acetonyl | rsc.org |

| α-Hydroxyacetone | α-Hydroxyacetonyl | rsc.org |

Rhenium-Catalyzed Intramolecular Cyclization

Rhenium catalysis provides another powerful tool for the synthesis of 1,2-dihydroisoquinolines through the intramolecular cyclization of 2-alkynylarylaldimines or 2-alkynylbenzylamines. bohrium.comresearchmap.jpresearchmap.jpresearchgate.net In this method, a rhenium catalyst promotes the cyclization, and subsequent nucleophilic addition to the imine or amine precursor yields the desired 1,2-dihydroisoquinoline derivatives in moderate to good yields. bohrium.comresearchgate.net This reaction accommodates a variety of pronucleophiles, leading to diverse substitutions at the 1-position. bohrium.com

Furthermore, the use of hydrosilanes, allylstannanes, and ketene (B1206846) silyl (B83357) acetals as reactants introduces hydride, allyl, and other functional groups, respectively, at the 1-position of the 1,2-dihydroisoquinoline ring. bohrium.com The rhenium-catalyzed approach has also been extended to the synthesis of isoquinolines by using N-t-butyl-2-alkynylaldimines as substrates. bohrium.com

Iridium(III)-Catalyzed C-H Alkylation

Iridium(III)-catalyzed C-H alkylation represents a modern and atom-economical approach to functionalizing aromatic rings. While direct synthesis of the 1,2-dihydroisoquinoline core via this method is less common, iridium catalysis is highly effective for the C-H functionalization of related scaffolds, such as N-arylisoindolinones. nih.gov In these reactions, the amide carbonyl group directs the ortho C-H activation of the N-aryl ring, allowing for branched-selective alkylation with simple alkenes. nih.gov This methodology has been successfully applied to generate a variety of biologically relevant N-arylisoindolinones. nih.gov Asymmetric versions of this reaction have also been developed, achieving high enantioselectivity through the use of chiral ligands. nih.gov

An iridium-catalyzed asymmetric cascade allylation/Pictet-Spengler cyclization of azomethine ylides with aromatic allylic alcohols has been reported for the enantioselective synthesis of 1,3,4-trisubstituted tetrahydroisoquinolines, which are closely related to 1,2-dihydroisoquinolines. nih.gov

Modified Pomeranz–Fritsch Cyclization for 1,2-Dihydroisoquinolines

The classical Pomeranz–Fritsch reaction has long been a staple for isoquinoline synthesis. However, its harsh conditions, often requiring strong acids and high temperatures, limit its applicability for sensitive substrates. nih.gov A significant advancement is the modified Pomeranz–Fritsch cyclization, which employs milder conditions to produce 1,2-dihydroisoquinolines. nih.govchemrxiv.orgnih.govacs.org This modified protocol utilizes a combination of a silyl triflate, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and a sterically hindered amine base. nih.govacs.org

These conditions facilitate the cyclization of benzylamino acetals under a gentler environment, making the synthesis of a broader range of 1,2-dihydroisoquinoline products possible. nih.govacs.org This method is particularly valuable as it tolerates acid-sensitive functional groups and various heterocyclic systems. acs.orgthieme-connect.com The resulting 1,2-dihydroisoquinolines serve as versatile intermediates that can be further transformed into either tetrahydroisoquinolines or fully aromatized isoquinolines. nih.govacs.org

Table 2: Key Reagents in Modified Pomeranz–Fritsch Cyclization

| Reagent | Role | Reference |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Activates the acetal | nih.govnih.gov |

| Sterically hindered amine base (e.g., 2,6-lutidine, DIPEA) | Base | nih.govthieme-connect.com |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and convergent approach to constructing complex molecular scaffolds like 1,2-dihydroisoquinolines from simple starting materials in a single pot. nih.govnih.gov A notable example involves the reaction of 2-alkynylbenzaldehydes, amines, zinc, and an allylic or benzyl (B1604629) bromide. nih.gov This one-pot reaction, catalyzed by a combination of Mg(ClO4)2 and Cu(OTf)2, provides a practical route to functionalized 1,2-dihydroisoquinolines. nih.gov

MCRs are highly valued for their ability to rapidly generate diverse libraries of compounds, which is particularly useful in medicinal chemistry for drug discovery. rug.nl The development of novel MCRs continues to expand the toolkit for synthesizing complex heterocyclic systems. For instance, a multicomponent reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has been developed for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org

Regioselective and Stereoselective Synthesis of 1,2-Dihydroisoquinoline Derivatives

Achieving regioselectivity and stereoselectivity is a paramount goal in modern organic synthesis. Several advanced methods have been developed for the controlled synthesis of 1,2-dihydroisoquinoline derivatives.

A novel approach for the regioselective synthesis of functionalized 1,2-dihydroisoquinolines from o-alkynylarylaldimines utilizes the Reformatsky reaction without an external Lewis acid. rsc.org In this process, the in situ generated Reformatsky reagent plays a dual role, activating the alkyne and acting as a nucleophile. rsc.org This method exhibits high functional group tolerance. rsc.org

Palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids provides another route to highly substituted 1,2-dihydroisoquinolines. nih.gov The reaction proceeds through an intramolecular cyclization followed by transmetallation. nih.gov

Stereoselective synthesis has been achieved through various strategies. For example, aza-Michael addition reactions between hydrazinylquinolinones and ethyl propiolate have been used to synthesize novel 1,2-dihydroquinolinehydrazonopropanoate derivatives with high stereoselectivity. nih.gov

Post-Synthetic Modifications and Functionalization of 1,2-Dihydroisoquinoline Precursors for 4-Carbaldehyde Installation

Once the 1,2-dihydroisoquinoline core is assembled, the next critical step is the introduction of the carbaldehyde group at the 4-position. This is typically achieved through post-synthetic modification and functionalization of a suitable precursor.

A common strategy involves the use of a Vilsmeier-Haack type reaction on an appropriately substituted 1,2-dihydroisoquinoline. This reaction utilizes a formylating agent, such as a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to introduce the aldehyde group onto the electron-rich enamine-like double bond of the 1,2-dihydroisoquinoline ring. The regioselectivity of this formylation is influenced by the electronic properties and steric environment of the dihydroisoquinoline ring.

Alternatively, a functional group at the 4-position can be converted into a carbaldehyde. For example, a 4-bromo-1,2-dihydroisoquinoline derivative could undergo a metal-catalyzed carbonylation reaction or a lithium-halogen exchange followed by quenching with a formylating agent like DMF. Another approach involves the oxidation of a 4-hydroxymethyl or 4-methyl group on the 1,2-dihydroisoquinoline scaffold to the corresponding aldehyde. This transformation can be accomplished using a variety of mild oxidizing agents to avoid over-oxidation or decomposition of the sensitive dihydroisoquinoline ring.

Novel Synthetic Methodologies and Green Chemistry Approaches in Dihydroisoquinoline Synthesis

Recent advancements in organic synthesis have led to the development of innovative and more environmentally friendly methods for constructing the 1,2-dihydroisoquinoline skeleton. These methods often utilize transition metal catalysis and multicomponent reactions to achieve high efficiency and atom economy.

Transition Metal-Catalyzed Syntheses:

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for the synthesis of 1,2-dihydroisoquinolines. One notable method involves a cascade cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids. organic-chemistry.orgwikipedia.org This reaction proceeds via an intramolecular cyclization followed by transmetalation with the arylboronic acid, yielding highly substituted 1,2-dihydroisoquinolines. organic-chemistry.orgwikipedia.org The use of a water-dioxane solvent system can be considered a step towards greener chemistry. wikipedia.org

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful method for the synthesis of 1,2-dihydroisoquinolines through a formal [4+2] cycloaddition between ynamides and imines. mychemblog.com This approach allows for the efficient construction of the dihydroisoquinoline core by forming the 1,8a C-C and 2,3 C-N bonds in a single step. mychemblog.com

Rhodium-Catalyzed Reactions: Rhodium-catalyzed C-H activation and annulation reactions represent a modern and efficient strategy for isoquinolone synthesis, which are precursors to dihydroisoquinolines. The use of N-methoxybenzamides and vinylene carbonate as an acetylene (B1199291) surrogate, catalyzed by a rhodium(III) complex, allows for the synthesis of 3,4-unsubstituted isoquinolones under mild conditions in ethanol (B145695), a green solvent.

Multicomponent Reactions (MCRs):

Multicomponent reactions are highly convergent and atom-economical processes that allow the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of 1,2-dihydroisoquinoline derivatives.

A notable example is the Lewis acid and organocatalyst-cocatalyzed multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones, which provides access to a diverse library of 1,2-dihydroisoquinolines in good yields. organic-chemistry.org Another efficient MCR involves the reaction of 2-alkynylbenzaldehydes, amines, zinc, and allylic or benzyl bromides, catalyzed by a combination of Mg(ClO₄)₂ and Cu(OTf)₂, to produce functionalized 1,2-dihydroisoquinolines. nrochemistry.com

Green Chemistry Approaches:

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2-dihydroisoquinolines. Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.gov This technique has been successfully applied to classical reactions like the Bischler-Napieralski and Pictet-Spengler reactions for the synthesis of dihydroisoquinoline libraries. nih.gov

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. The rhodium-catalyzed synthesis of isoquinolones in ethanol is a prime example. Furthermore, performing reactions in water, where feasible, offers significant environmental benefits.

Catalyst-Free and Solvent-Free Conditions: Some synthetic methods for dihydroisoquinoline analogues have been developed under catalyst-free and solvent-free conditions, representing a highly sustainable approach. For instance, the three-component reaction of o-alkynylbenzaldehydes, primary amines, and pronucleophiles can proceed without any catalyst under mild conditions to afford 1,2-dihydroisoquinoline derivatives.

Interactive Data Table: Novel Synthetic Methodologies for the Dihydroisoquinoline Core

| Methodology | Catalyst/Reagents | Starting Materials | Key Features |

| Palladium-Catalyzed Cascade | Pd(OAc)₂, P(o-tolyl)₃, NaOH | Trisubstituted allenamides, Arylboronic acids | Forms highly substituted 1,2-dihydroisoquinolines. organic-chemistry.orgwikipedia.org |

| Gold-Catalyzed [4+2] Cycloaddition | Gold catalyst | Ynamides, Imines | Efficient construction of the core in one step. mychemblog.com |

| Rhodium-Catalyzed C-H Annulation | [Cp*RhCl₂]₂ | N-methoxybenzamides, Vinylene carbonate | Green synthesis in ethanol at room temperature. |

| Multicomponent Reaction | Lewis acid, Organocatalyst | 2-(1-Alkynyl)benzaldehydes, Amines, Ketones | High diversity of products in good yields. organic-chemistry.org |

| Microwave-Assisted Bischler-Napieralski | Microwave irradiation | β-phenethylamides | Rapid synthesis of dihydroisoquinoline libraries. nih.gov |

Synthesis of 1,2-Dihydroisoquinoline-4-carbaldehyde:

Direct, single-step methods for the synthesis of this compound are not extensively reported in the literature. Its synthesis would likely involve a multi-step sequence, starting with the formation of the dihydroisoquinoline core, followed by the introduction of the formyl group at the C4 position.

Plausible, yet to be experimentally verified, approaches for the C4-formylation could involve the adaptation of classical formylation reactions:

Vilsmeier-Haack Reaction: This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. niscpr.res.inwikipedia.orgchemistrysteps.com It involves the use of a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.com The application of this reaction to a 1,2-dihydroisoquinoline would depend on the nucleophilicity of the C4 position.

Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols and other electron-rich aromatic compounds using chloroform (B151607) in a basic solution. wikipedia.orgmychemblog.comnrochemistry.com The reactive species is dichlorocarbene. wikipedia.orgnrochemistry.com Its applicability to 1,2-dihydroisoquinolines would require the presence of an activating group on the benzene (B151609) ring to direct the formylation to the desired position.

It is important to note that the reactivity and regioselectivity of these formylation reactions on the 1,2-dihydroisoquinoline system would need to be determined experimentally. An alternative strategy could involve the synthesis of an isoquinoline-4-carbaldehyde (B1337463) followed by selective reduction of the 1,2-double bond.

Chemical Reactivity and Transformations of 1,2 Dihydroisoquinoline 4 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) at the 4-position of the dihydroisoquinoline ring is a primary site for a variety of chemical reactions typical of aliphatic aldehydes.

Condensation Reactions (e.g., Imine and Acetal Formation)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophiles such as primary amines and alcohols.

Imine Formation: In the presence of a primary amine, 1,2-dihydroisoquinoline-4-carbaldehyde is expected to form an imine, also known as a Schiff base. ucalgary.calibretexts.org This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ucalgary.calibretexts.org The pH of the reaction is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. ucalgary.ca

Acetal Formation: The reaction of this compound with an alcohol in the presence of an acid catalyst leads to the formation of an acetal. nih.govlibretexts.org This process occurs in two stages: the initial rapid and reversible addition of one equivalent of the alcohol forms a hemiacetal. khanacademy.org Subsequent reaction with a second equivalent of the alcohol, with the concomitant removal of water, yields a stable acetal. libretexts.org The use of a diol, such as ethylene (B1197577) glycol, can lead to the formation of a cyclic acetal.

| Reactant | Reagent/Catalyst | Product Type |

| This compound | Primary Amine (R-NH₂) / Acid Catalyst | Imine (Schiff Base) |

| This compound | Alcohol (R-OH) / Acid Catalyst | Acetal |

| This compound | Diol (e.g., Ethylene Glycol) / Acid Catalyst | Cyclic Acetal |

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1,2-dihydroisoquinoline-4-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for this purpose. libretexts.orgualberta.calibretexts.orgyoutube.com The reaction with KMnO₄ is often conducted under basic, neutral, or acidic conditions. libretexts.orglibretexts.org Under basic conditions, the product is initially the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

| Reactant | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO₄) | 1,2-Dihydroisoquinoline-4-carboxylic acid |

Reduction to Alcohols

Reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (1,2-dihydroisoquinolin-4-yl)methanol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comresearchgate.netyoutube.comyoutube.comlibretexts.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to give the alcohol. libretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally preferred for its greater chemoselectivity and milder reaction conditions. youtube.comlibretexts.org

| Reactant | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH₄) | (1,2-Dihydroisoquinolin-4-yl)methanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (1,2-Dihydroisoquinolin-4-yl)methanol |

Reactivity of the Dihydroisoquinoline Heterocycle

The dihydroisoquinoline ring system possesses a unique reactivity profile due to the presence of both an aromatic ring and a partially saturated heterocyclic ring.

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of the dihydroisoquinoline nucleus can undergo electrophilic aromatic substitution. The position of substitution is directed by the activating and directing effects of the substituents on the ring. In the case of isoquinoline (B145761), electrophilic substitution, such as nitration, typically occurs at the C5 and C8 positions. dtic.mil For 1,2-dihydroisoquinoline (B1215523) derivatives, the outcome of electrophilic substitution can be influenced by the nature of the substituent on the nitrogen and the reaction conditions. For instance, the nitration of N-protected tetrahydroquinolines has been studied, showing that the position of nitration can be controlled by the choice of protecting group and reagents. researchgate.net It is expected that electrophilic attack on this compound would similarly favor positions on the carbocyclic ring, though the presence of the aldehyde and the dihydro nature of the heterocyclic ring will influence the precise regioselectivity.

| Reaction Type | Reagent | Expected Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | C5 and/or C8 |

Nucleophilic Additions to the Non-Aromatic Ring

The partially saturated nitrogen-containing ring of 1,2-dihydroisoquinoline is susceptible to nucleophilic attack, particularly at the C1 position. This is a well-established reactivity pattern for isoquinoline and its derivatives. quimicaorganica.org Hard nucleophiles, such as those derived from Grignard reagents (RMgX) or organolithium compounds (RLi), are known to add to the C1 position of isoquinolines. pressbooks.publibretexts.orgorganic-chemistry.org This reactivity is driven by the electrophilic character of the C1 carbon atom, which is adjacent to the nitrogen. The addition of a nucleophile to the C=N double bond (or its equivalent in the dihydro system) leads to the formation of a new carbon-carbon or carbon-heteroatom bond at this position.

| Nucleophile Type | Reagent | Position of Attack |

| Organometallic Reagents | Grignard Reagent (RMgX) | C1 |

| Organometallic Reagents | Organolithium (RLi) | C1 |

Aromatization Pathways to Isoquinolines

The 1,2-dihydroisoquinoline (DHIQ) ring system is an inherently reactive and often unstable intermediate. nih.govacs.org Due to its enamine-like character, it possesses a strong thermodynamic driving force to aromatize into the more stable isoquinoline core. This transformation from this compound to isoquinoline-4-carbaldehyde (B1337463) represents a crucial reaction pathway.

The aromatization can proceed through several mechanisms, often facilitated by mild acidic or basic conditions, or via autoxidation when exposed to air. nih.gov For instance, N-substituted DHIQs can be particularly susceptible to oxidation. In related systems, such as N-Boc protected 1,2-dihydroquinolines, treatment with a dilute acid like HCl can trigger the removal of the protecting group, followed by rapid autoxidation to furnish the fully aromatic quinoline (B57606). nih.gov A similar process is expected for this compound, where protonation of the nitrogen or the aldehyde's carbonyl oxygen could initiate the elimination of a hydride equivalent, leading to the stable, conjugated aromatic system. The presence of an N-substituent can also play a role; for example, N-benzyl groups on related tetrahydroisoquinolines can be removed during oxidative aromatization processes. nih.gov

Derivatization Strategies for Structural Diversification

The this compound scaffold serves as a valuable template for generating diverse molecular architectures through various derivatization strategies. acs.orgnih.gov These transformations can target the aldehyde group, the nitrogen atom within the dihydroisoquinoline ring, or positions on the carbocyclic ring following pre-functionalization.

Modification at the Aldehyde Group for New Functionalization

The aldehyde group at the C-4 position is a key site for introducing new functionalities. Standard aldehyde chemistry can be applied to generate a wide array of derivatives.

Oxidation: The aldehyde can be oxidized to a carboxylic acid (isoquinoline-4-carboxylic acid) using common oxidizing agents. This acid can then serve as a handle for further modifications, such as esterification or amide bond formation.

Reduction: Selective reduction of the aldehyde yields the corresponding primary alcohol (4-hydroxymethyl-1,2-dihydroisoquinoline). This transformation introduces a versatile hydroxyl group that can be used in etherification or esterification reactions.

Condensation Reactions: The carbonyl carbon is electrophilic and readily undergoes condensation with various nucleophiles. For example, reaction with primary amines or hydrazines can form imines (Schiff bases) and hydrazones, respectively. This allows for the introduction of diverse substituents and the construction of larger, more complex molecules.

Transformations of the Dihydroisoquinoline Nitrogen

The secondary amine nitrogen within the 1,2-dihydroisoquinoline ring is a nucleophilic and basic center, offering multiple avenues for derivatization.

N-Alkylation and N-Acylation: The nitrogen can be readily alkylated or acylated. For example, reaction with methyl iodide leads to the formation of the N-methylisoquinolinium salt. youtube.com Acylation with acyl chlorides or anhydrides, such as malonyl chlorides, can introduce carbonyl functionality adjacent to the nitrogen. nih.gov These modifications not only add substituents but also significantly alter the electronic properties and stability of the ring system, influencing, for instance, the rate of oxidation to the corresponding isoquinolinium species. nih.govnih.gov

Cycloaddition Reactions: The enamine-like double bond of the 1,2-dihydroisoquinoline system can participate in cycloaddition reactions. As a diene component, it can undergo formal [4+2] cycloadditions. nih.gov It can also react with dipolarophiles in [3+2] cycloaddition reactions when the nitrogen is part of an azomethine imine, leading to complex, fused heterocyclic systems. nih.gov

Cross-Coupling Reactions on Halogenated Dihydroisoquinoline Derivatives (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, but they require a halide or pseudohalide on the scaffold. Therefore, a halogenated derivative of this compound is a necessary precursor for this class of transformations. Once a halogen (e.g., Br, I) is installed on the aromatic ring (e.g., at the C-5, C-6, C-7, or C-8 position), Suzuki-Miyaura and Sonogashira couplings can be employed for extensive structural diversification.

Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used due to its mild reaction conditions and tolerance of various functional groups. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling on Halogenated Heterocycles

| Component | Example | Purpose |

| Aryl Halide | Halogenated Dihydroisoquinoline | Electrophilic partner |

| Boronic Acid/Ester | Phenylboronic acid, Alkylboronic ester | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G2 | Catalyzes the C-C bond formation |

| Ligand | PPh₃, XPhos, Ad₂PⁿBu | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, LiOᵗBu | Activates the boronic acid and neutralizes byproducts |

| Solvent | Dioxane/H₂O, Toluene, EtOH/H₂O | Reaction medium |

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It is a reliable method for introducing alkynyl moieties, which are versatile functional groups for further transformations. researchgate.net The reaction is typically co-catalyzed by copper(I) salts. capes.gov.br

Table 2: Typical Conditions for Sonogashira Coupling on Halogenated Heterocycles

| Component | Example | Purpose |

| Aryl Halide | Halogenated Dihydroisoquinoline | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene, Propyne | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Co-catalyst, facilitates alkyne activation |

| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH) | Base and often serves as the solvent |

| Solvent | Amine base, DMF, THF | Reaction medium |

Other Functional Group Interconversions within the Dihydroisoquinoline Scaffold

Beyond the specific reactions mentioned, the this compound molecule can undergo other valuable functional group interconversions (FGIs). FGIs are fundamental transformations that convert one functional group into another, enabling the strategic synthesis of complex molecules.

One key transformation is the reduction of the dihydroisoquinoline ring itself. The enamine-like system can be reduced to a more stable tetrahydroisoquinoline (THIQ) derivative. nih.gov This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation. The resulting THIQ scaffold is a common motif in many biologically active natural products and pharmaceuticals.

Another important FGI is the conversion of the aldehyde into a nitrile group, or the transformation of a hydroxyl group (obtained from aldehyde reduction) into a leaving group for subsequent nucleophilic substitution. These interconversions further expand the synthetic possibilities, allowing for the introduction of a wider range of chemical functionalities onto the core structure.

Spectroscopic Characterization and Structural Elucidation of 1,2 Dihydroisoquinoline 4 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. Through various one-dimensional and two-dimensional experiments, a complete structural assignment can be achieved for 1,2-dihydroisoquinoline-4-carbaldehyde derivatives.

Proton NMR (1H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound derivatives, the spectrum reveals characteristic signals for the aromatic, heterocyclic, and aldehyde protons.

The aldehyde proton (CHO) is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, usually around δ 9.0–10.0 ppm. The protons on the aromatic ring of the isoquinoline (B145761) core typically appear in the range of δ 7.0–8.5 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern on the benzene (B151609) ring.

Protons within the dihydro portion of the heterocyclic ring, specifically at positions C1 and C3, show characteristic shifts. For instance, in related 3,4-dihydroisoquinoline structures, the protons at C3 and C4 appear as triplets, while the proton at C1 can be a singlet or a broad signal, sometimes not even visible due to line broadening phenomena. In certain solvents, some 3,4-dihydroisoquinolines have exhibited anomalous 1H NMR spectra with extreme line broadening for signals due to protons at C-1 and C-3.

Table 1: Typical 1H NMR Chemical Shift Ranges for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) | Highly deshielded due to the electronegative oxygen atom. |

| Aromatic (C5-H, C6-H, C7-H, C8-H) | 7.0 - 8.5 | Multiplet (m) | Exact shifts and couplings depend on ring substituents. |

| Vinylic (C3-H) | ~6.5 - 7.5 | Singlet (s) or Doublet (d) | Position can vary based on N-substituent. |

| Methylene (C1-H₂) | ~4.0 - 5.0 | Singlet (s) or AB quartet | Can be influenced by the N-substituent and ring conformation. |

| N-H | Variable | Broad Singlet (br s) | If unsubstituted on nitrogen; position is concentration and solvent dependent. |

Note: These are approximate ranges and can vary based on solvent, concentration, and specific substituents on the core structure.

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each carbon is indicative of its electronic environment.

The carbonyl carbon of the aldehyde group is highly characteristic and appears significantly downfield, typically in the range of δ 190–200 ppm. The aromatic carbons resonate between δ 120–150 ppm, with quaternary carbons often showing lower intensity. The carbons of the dihydroisoquinoline ring (C1, C3, C4) have distinct shifts that aid in confirming the core structure. For example, in studies of related isoquinoline alkaloids, comparison with model compounds allowed for unambiguous assignment of carbon resonances.

Table 2: Expected 13C NMR Chemical Shift Ranges for this compound

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Aldehyde (-CHO) | 190 - 200 | Most downfield signal due to the carbonyl group. |

| Aromatic Quaternary (C4a, C8a) | 130 - 150 | Lower intensity signals. |

| Aromatic CH (C5, C6, C7, C8) | 120 - 140 | Shifts are influenced by substituents. |

| Vinylic (C3, C4) | 110 - 150 | C4 will be further downfield due to the aldehyde substituent. |

| Methylene (C1) | 45 - 60 | Shift is sensitive to the N-substituent. |

Note: These values are estimates based on related structures and can be influenced by substitution patterns and solvent effects.

While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for unambiguously assigning the structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum would show correlations between neighboring protons in the aromatic ring and could help delineate the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton it carries, confirming, for example, which carbon signal corresponds to C1, C3, and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds away. A key correlation would be between the aldehyde proton and the C4 carbon of the isoquinoline ring, confirming the position of the carbaldehyde group. HMBC is also essential for identifying quaternary carbons by observing correlations from nearby protons.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the unequivocal elucidation of the constitution and, in chiral derivatives, the stereochemistry of this compound compounds.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For a derivative of this compound, HRMS would be used to confirm its elemental composition (the exact number of carbon, hydrogen, nitrogen, oxygen, and other atoms), which is a critical first step in structural identification. The high mass accuracy provided by HRMS allows for confident and precise compound identification.

In tandem mass spectrometry (MS/MS), a specific ion (usually the molecular ion) is selected and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The way a molecule breaks apart provides clues about its structure.

For isoquinoline alkaloids and related structures, fragmentation is not always well-understood but often follows predictable pathways. For a this compound derivative, characteristic fragmentation patterns could include:

Loss of the Aldehyde Group: A neutral loss of the CHO group (29 Da) would be a highly indicative fragmentation pathway.

Cleavage of the Dihydro-Ring: The heterocyclic ring may undergo cleavage, leading to characteristic fragment ions. Studies on isoquinoline alkaloids show that the formation of fragment ions is often dominated by the loss of substituent groups and cleavage of the alkaloid skeleton.

Retro-Diels-Alder (RDA) Reaction: The dihydroisoquinoline ring system could potentially undergo an RDA fragmentation, leading to predictable fragment ions that can help confirm the core structure.

By carefully analyzing these fragmentation patterns, researchers can confirm the connectivity of the molecule and the nature of its substituents, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the aldehyde, the dihydroisoquinoline core, and any substituents.

The most prominent vibrational modes would include the C=O stretching of the aldehyde group, C=C stretching vibrations of the aromatic and enamine systems, and C-H stretching and bending vibrations. In the absence of direct experimental data for this compound, a study on the related isomer, quinoline-4-carbaldehyde (B127539), provides valuable comparative data. nih.gov Theoretical calculations, such as those performed using density functional theory (DFT), can also predict the vibrational frequencies with good accuracy. nih.gov

Key expected IR absorption bands for this compound derivatives are summarized in the table below, with comparative data from quinoline-4-carbaldehyde.

Table 1: Characteristic Infrared Absorption Bands for this compound Derivatives and Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1680 | Strong intensity. Position can be influenced by conjugation. |

| Aromatic/Enamine | C=C Stretch | 1650 - 1500 | Multiple bands of variable intensity. |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium to weak intensity. |

| Aldehyde | C-H Stretch | 2850 - 2750 | Two weak bands, one often obscured. |

| Dihydroisoquinoline | C-N Stretch | 1350 - 1250 | Medium intensity. |

Data is based on general spectroscopic principles and comparative data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The this compound core contains a conjugated system, and its UV-Vis spectrum is expected to show distinct absorption maxima (λmax).

The electronic properties and the position of the absorption bands are influenced by the extent of conjugation, the presence of substituents, and the solvent used for analysis. Theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to predict the electronic absorption spectra and aid in their interpretation. mdpi.com Studies on related quinoline (B57606) and isoquinoline derivatives show that these heterocyclic systems typically exhibit multiple absorption bands in the UV region. nih.gov

The expected electronic absorption data for this compound derivatives are presented in the table below, with reference to data for related structures.

Table 2: Expected Electronic Absorption Data for this compound Derivatives

| Electronic Transition | Expected λmax (nm) | Solvent | Notes |

|---|---|---|---|

| π → π* | 220 - 250 | Ethanol (B145695) | High intensity band associated with the aromatic system. |

| π → π* | 270 - 300 | Ethanol | Band related to the extended conjugation of the dihydroisoquinoline system. |

Data is estimated based on the analysis of similar conjugated heterocyclic systems.

X-ray Crystallography for Solid-State Structure Determination

The table below presents hypothetical, yet plausible, crystallographic parameters for a derivative of this compound, based on data from related structures.

Table 3: Representative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 12.0 |

| c (Å) | ~ 9.0 |

| β (°) | ~ 105 |

| Z | 4 |

| Key Bond Length (C=O) (Å) | ~ 1.21 |

These values are illustrative and based on typical crystallographic data for similar organic compounds.

Chromatographic Techniques in Analytical Characterization (e.g., HPLC-DAD, TLC)

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Thin-Layer Chromatography (TLC) are commonly employed methods.

HPLC, particularly in the reversed-phase mode, is well-suited for the analysis of isoquinoline derivatives. The choice of stationary phase (e.g., C18), mobile phase composition (typically a mixture of acetonitrile or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid), and gradient elution program are critical for achieving optimal separation. researchgate.netiosrphr.org A DAD allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment.

TLC is a simple and rapid technique for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography.

The following table outlines typical chromatographic conditions for the analysis of this compound derivatives.

Table 4: Exemplary Chromatographic Conditions for the Analysis of this compound Derivatives

| Technique | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| HPLC-DAD | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) | Diode-Array Detector (254 nm and 280 nm) |

These conditions are representative and may require optimization depending on the specific derivative being analyzed.

Computational and Theoretical Investigations of 1,2 Dihydroisoquinoline 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. While direct DFT data for 1,2-Dihydroisoquinoline-4-carbaldehyde is scarce, studies on analogous compounds like quinoline-4-carbaldehyde (B127539) offer valuable insights.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key determinants of a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For isoquinoline (B145761) itself, DFT calculations have shown a significant HOMO-LUMO gap, suggesting considerable stability. The introduction of a carbaldehyde group at the C4 position in the 1,2-dihydroisoquinoline (B1215523) scaffold is expected to modulate these electronic properties. The electron-withdrawing nature of the aldehyde group would likely lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's susceptibility to nucleophilic attack at the formyl carbon.

To provide a more quantitative, albeit analogical, perspective, the following table presents hypothetical calculated properties for this compound, based on typical values for similar aromatic aldehydes and isoquinoline derivatives.

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.0 to -5.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -2.0 to -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.0 eV | A key indicator of chemical reactivity and stability. |

| Rotational Constants | A, B, C (GHz) | Provides information about the molecule's moments of inertia and overall shape, crucial for spectroscopic characterization. |

This table is illustrative and based on values for analogous compounds. Actual experimental or higher-level computational data may vary.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of intermediates and transition states. For instance, in the synthesis of a substituted 1,2-dihydroisoquinoline, DFT calculations could be employed to model the cyclization step, which is often crucial for the formation of the heterocyclic ring. The transition state for this cyclization would reveal the geometry and energy barrier associated with this key transformation.

A hypothetical reaction involving the reduction of the aldehyde group in this compound to an alcohol could be computationally modeled to determine the most favorable reaction pathway. Transition state analysis would provide the activation energy for the reaction, offering insights into the reaction kinetics. The table below illustrates the kind of data that could be obtained from such a study.

| Reaction Step | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Aldehyde Reduction | This compound, Hydride Source | (1,2-Dihydroisoquinolin-4-yl)methanol | (Hypothetical) 15-25 | (Hypothetical) Exothermic |

This table presents a hypothetical example of data from a transition state analysis.

The failure of transition state theory in some reactions, such as certain hydroborations, highlights the importance of considering dynamic trajectories. sigmaaldrich.com For complex reactions involving this compound, molecular dynamics simulations could provide a more complete picture of the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static, and the molecule can adopt various conformations due to the flexibility of the dihydropyridine (B1217469) ring. Conformational analysis is the study of these different spatial arrangements and their relative energies.

The dihydropyridine ring in this compound is analogous to the cyclohexane (B81311) ring, which is known to exist in several conformations, including the stable chair form and the less stable boat and twist-boat forms. fiveable.me In the chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions. For a substituent at the C4 position, like the carbaldehyde group, the equatorial position is generally favored to minimize steric hindrance with the axial hydrogens on the same side of the ring.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. These simulations model the movement of atoms in the molecule, providing insights into the flexibility of the ring system and the rotational freedom of the carbaldehyde group. MD simulations can also reveal the time scales of conformational changes and the potential energy barriers between different conformers. The principles of MD simulations involve integrating Newton's equations of motion for the atoms in the system, often using force fields to describe the potential energy. chemicalbook.com

The following table summarizes the key conformations of the dihydropyridine ring and the likely energetic preference.

| Conformation | Description | Relative Energy |

| Chair | The most stable conformation with minimized angle and torsional strain. | Lowest |

| Twist-Boat | A more flexible conformation that is an intermediate in the interconversion between boat forms. | Intermediate |

| Boat | A less stable conformation with significant steric strain between the "flagpole" hydrogens. | Highest |

Structure-Based Design Principles for Derivative Synthesis

The isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. Structure-based drug design principles can be applied to this compound to guide the synthesis of novel derivatives with desired biological activities.

The aldehyde group at the C4 position serves as a versatile handle for chemical modification. It can be readily transformed into a variety of other functional groups, such as alcohols, amines, carboxylic acids, and imines. This allows for the systematic exploration of the structure-activity relationship (SAR) of C4-substituted 1,2-dihydroisoquinoline derivatives.

Computational docking studies can be used to predict how derivatives of this compound might bind to a specific biological target, such as an enzyme or a receptor. By visualizing the binding mode and identifying key interactions, medicinal chemists can design new derivatives with improved affinity and selectivity. For example, if a hydrophobic pocket is present in the binding site, a derivative with a lipophilic substituent at the C4 position could be synthesized to enhance binding.

The general principles for the structure-based design of derivatives of this compound would involve:

Identification of a Biological Target: Determining the enzyme or receptor to be targeted.

Computational Docking: Predicting the binding mode of the parent compound and initial derivatives.

SAR Exploration: Synthesizing a library of derivatives with diverse functional groups at the C4 position and other positions on the isoquinoline ring.

Biological Evaluation: Testing the synthesized derivatives for their biological activity.

Iterative Optimization: Using the results from biological testing and further computational analysis to design and synthesize more potent and selective compounds.

The synthesis of C4-substituted isoquinolines has been explored, and some analogues have shown cytotoxic activity, suggesting that this position is a promising point for modification in the development of new therapeutic agents. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The 1,2-dihydroisoquinoline (B1215523) core is a privileged structure in medicinal chemistry and natural product synthesis. The presence of a carbaldehyde function at the C-4 position further enhances the synthetic utility of this scaffold, providing a key electrophilic site for a wide array of chemical transformations.

Precursor for Other Heterocyclic Systems

The aldehyde group in 1,2-dihydroisoquinoline-4-carbaldehyde is a versatile handle for the construction of more complex, fused heterocyclic systems. Through various condensation and cyclization reactions, this compound can serve as a key intermediate in the synthesis of diverse molecular frameworks. For instance, the aldehyde functionality can react with suitable nucleophiles to initiate cascade reactions, leading to the formation of polycyclic structures.

One illustrative example of the synthetic potential of related isoquinoline (B145761) aldehydes is the synthesis of coumarin-pyrrolo[2,1-a]isoquinoline carbaldehyde. This transformation involves a multi-component reaction where an isoquinoline derivative reacts with a bromoacetophenone to form an isoquinolinium ylide. This ylide then undergoes a cycloaddition with an acrylaldehyde derivative to furnish the complex heterocyclic scaffold nih.gov. The aldehyde group is crucial for the subsequent transformations, highlighting the importance of such functionalized isoquinolines in the synthesis of novel heterocyclic systems.

Furthermore, the dihydroisoquinoline scaffold itself can be a precursor to fully aromatic isoquinolines through oxidation. This allows for a two-stage approach to complex molecules where the dihydro- intermediate is first elaborated and then aromatized.

Synthesis of Natural Product Analogues

The isoquinoline and tetrahydroisoquinoline moieties are core structures in a vast number of biologically active natural products, including alkaloids like morphine, codeine, and berberine. The synthesis of analogues of these natural products is a significant area of research aimed at discovering new therapeutic agents with improved properties. acs.orgnih.gov this compound represents a valuable starting material for the creation of such analogues.

The aldehyde group can be readily converted into other functional groups or used to introduce new substituents, allowing for the systematic modification of the natural product scaffold. For example, the Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines, often utilizes an aldehyde as a key reactant. rsc.org While the classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde, derivatives of this compound could potentially be used in modified versions of this reaction to access novel and complex alkaloid-like structures.

The synthesis of C-1 substituted tetrahydroisoquinoline natural products has been achieved with high enantioselectivity using an aldehyde as a key starting material, which then undergoes an asymmetric α-hydrazination and subsequent Pictet-Spengler cyclization. nih.gov This demonstrates the power of the aldehyde functionality in directing the synthesis towards complex and stereochemically defined natural product analogues.

Development of Novel Synthetic Methodologies Utilizing this compound as a Substrate

The development of new synthetic methods is crucial for advancing the field of organic chemistry. This compound can serve as a key substrate in the exploration of novel chemical transformations and reaction pathways. Its unique combination of a dihydroisoquinoline ring and an aldehyde group offers multiple reaction sites for methodological development.

Several established methods for the synthesis of dihydroisoquinoline derivatives, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide access to the core structure. rsc.orgorganic-chemistry.org Once formed, the aldehyde group of this compound can be exploited in various transformations. For example, it can participate in:

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Reductive amination to introduce amino functionalities.

Grignard and organolithium additions to generate secondary alcohols.

Oxidation to the corresponding carboxylic acid.

The development of novel catalytic systems for these transformations using this compound as a model substrate can lead to more efficient and selective synthetic routes. Furthermore, the dihydroisoquinoline ring itself can be a platform for developing new C-H activation and cross-coupling methodologies. nih.gov

The following table provides a summary of potential reactions utilizing this compound as a substrate:

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | PCC, DMP | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Alcohol |

| Reductive Amination | R-NH2, NaBH3CN | Amine |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Grignard Reaction | R-MgBr | Secondary Alcohol |

Potential in Functional Materials Chemistry

The application of isoquinoline and its derivatives is an emerging area of interest in materials science. The planar, aromatic nature of the isoquinoline ring, combined with its ability to be functionalized, makes it an attractive building block for the design of novel organic functional materials.

While the direct application of this compound in materials science is not yet extensively documented, its structural features suggest potential in several areas. The dihydroisoquinoline core can be a component of larger conjugated systems, which are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde group can be used to anchor the molecule to surfaces or to polymerize it into larger functional macromolecules.

Recent research has shown that certain dihydrothieno[2,3-c]isoquinoline derivatives exhibit interesting luminescent properties, suggesting that the dihydroisoquinoline scaffold can be a component of fluorescent materials. acs.org Furthermore, isoquinoline derivatives have been investigated as corrosion inhibitors, where the nitrogen atom and the π-system of the ring can interact with metal surfaces to form a protective layer. The aldehyde group in this compound could enhance this interaction through chelation with metal ions.

The potential applications in functional materials are summarized in the table below:

| Potential Application Area | Rationale |

| Organic Electronics (OLEDs, OPVs) | The dihydroisoquinoline core can be part of a larger conjugated system. |

| Fluorescent Probes | Derivatives of the dihydroisoquinoline scaffold have shown luminescent properties. acs.org |

| Corrosion Inhibitors | The isoquinoline nitrogen and π-system can interact with metal surfaces. |

| Polymer Building Blocks | The aldehyde group can be used for polymerization reactions. |

Medicinal Chemistry Research and Rational Drug Design Based on 1,2 Dihydroisoquinoline 4 Carbaldehyde Scaffold

Scaffold-Based Drug Discovery Approaches

Scaffold-based drug discovery is a powerful strategy that utilizes a common molecular framework, such as 1,2-dihydroisoquinoline (B1215523), to generate a library of related compounds. This approach is efficient for exploring the chemical space around a core structure to identify novel bioactive molecules. The 1,2-dihydroisoquinoline scaffold has been employed in the synthesis of complex isoquinoline (B145761) alkaloid frameworks through cascade reactions, demonstrating its utility as a template for building molecular diversity. nih.gov

One prominent strategy in scaffold-based design is fragment-based drug discovery (FBDD). In this method, small molecular fragments that bind to a biological target are identified and then grown or merged to create more potent lead compounds. researchoutreach.org An isoquinoline template has been successfully used in FBDD to develop kinase inhibitors. researchoutreach.org Researchers can synthesize a library of isoquinoline derivatives with single substitutions at various positions (1, 3, 4, 5, 6, 7, or 8) to screen for initial hits. researchoutreach.org Once fragments with desirable activity are found, they can be merged onto a single isoquinoline ring to produce highly potent molecules. researchoutreach.org The 1,2-Dihydroisoquinoline-4-carbaldehyde scaffold is well-suited for such an approach, with the aldehyde at the 4-position serving as a key anchor or modifiable group.

Furthermore, solid-phase synthesis techniques have been developed for dihydroquinazoline-2(1H)-one derivatives, a related class of heterocyclic compounds, to generate libraries for anticancer drug screening. nih.gov This highlights the adaptability of such scaffolds for high-throughput synthesis and biological evaluation. The strategic design of chemical delivery systems (CDS) has also utilized the 1,2-dihydroisoquinoline core. For instance, N-malonyl-1,2-dihydroisoquinoline and 1,2-dihydroisoquinoline-N-acetic acid derivatives have been designed as carriers for brain-specific drug delivery. nih.govnih.gov These systems are engineered to be stable in the periphery but are oxidized in the brain to a charged quaternary form, effectively "locking" the drug in the central nervous system. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of 1,2-Dihydroisoquinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the 1,2-dihydroisoquinoline scaffold, SAR studies have provided crucial insights for optimizing their therapeutic potential. These studies systematically modify different parts of the molecule and assess the impact on a specific biological endpoint, such as enzyme inhibition or receptor binding.

For example, in the development of inhibitors for Mycobacterium tuberculosis, SAR studies of 5,8-disubstituted tetrahydroisoquinolines (a reduced form of the isoquinoline scaffold) revealed several key trends. nih.gov A general correlation was observed between increased lipophilicity and improved potency. nih.gov The nature of the linker group at the 7-position was also found to be critical, with -CH2- or -CONH- linkers being more effective than -CO- or -COCH2- linkers, suggesting that the positioning of a terminal aromatic ring is important for target binding. nih.gov

In the context of spasmolytic activity, SAR studies of 1,3-disubstituted 3,4-dihydroisoquinolines have been conducted to establish a correlation between their structure and their ability to relax smooth muscle, drawing comparisons to the known spasmolytic agent papaverine. mdpi.com

The specific placement of substituents on the 1,2-dihydroisoquinoline ring system has a profound effect on the molecule's ability to interact with biological targets like receptors and enzymes.

In the pursuit of potent and selective inhibitors of Kinase Insert Domain Receptor (KDR), a key player in angiogenesis, 1,2,3,4-tetrahydroisoquinolines were identified as a promising scaffold. researchgate.net SAR exploration of these compounds led to the discovery of potent inhibitors with IC50 values in the nanomolar range. researchgate.net

For inhibitors of Mycobacterium tuberculosis ATP synthase, large substituents at the 5-position of the tetrahydroisoquinoline ring were well-tolerated, while an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov This indicates that the size and nature of substituents at these positions are critical for optimal interaction with the enzyme's active site. nih.gov

The table below summarizes some SAR findings for isoquinoline derivatives, illustrating the impact of positional substitution on enzyme inhibition.

| Scaffold | Substituent Position(s) | Modification | Biological Target | Impact on Activity | Reference |

| Tetrahydroisoquinoline | 5 | Large substituents (e.g., Benzyl) | M. tb ATP synthase | Well-tolerated | nih.gov |

| Tetrahydroisoquinoline | 8 | N-methylpiperazine | M. tb ATP synthase | Preferred substituent | nih.gov |

| Tetrahydroisoquinoline | 7 | -CO- or -COCH2- linkers | M. tb ATP synthase | Less effective | nih.gov |

| Tetrahydroisoquinoline | 7 | -CH2- or -CONH- linkers | M. tb ATP synthase | More effective | nih.gov |

| Tetrahydroisoquinoline | - | N-arylacetamide at position 2 | HIV-1 Reverse Transcriptase | Potent inhibition (IC50 = 4.10 μM for one derivative) | rsc.org |

Exploration of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which 1,2-dihydroisoquinoline derivatives exert their effects is crucial for their development as therapeutic agents. Research has delved into their interactions with specific signaling pathways, receptors, and enzymes, as well as their ability to confer neuroprotection.

A significant area of investigation for isoquinoline derivatives has been their interaction with the dopaminergic system, which is implicated in neurological disorders such as Parkinson's disease and schizophrenia. nih.gov Dopamine (B1211576) receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nih.gov

Studies on various series of tetrahydroisoquinolines have shown that specific structural features determine their affinity and selectivity for these receptors. nih.gov For instance, the presence of a catechol group in the isoquinoline ring and N-substitution (with a methyl or allyl group) were found to be key for high affinity to D2-like dopamine receptors. nih.gov One series of compounds, the hexahydrocyclopenta[ij]-isoquinolines (HCPIQs), displayed remarkable selectivity for D2 receptors over D1 receptors. nih.gov This selectivity is a critical aspect of designing drugs with fewer side effects.

Dopamine receptor activation initiates intracellular signaling cascades, primarily through the modulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), or through phosphoinositide metabolism. nih.gov By binding to these receptors, isoquinoline derivatives can either mimic (agonist) or block (antagonist) the effects of dopamine, thereby modulating these downstream signaling events.